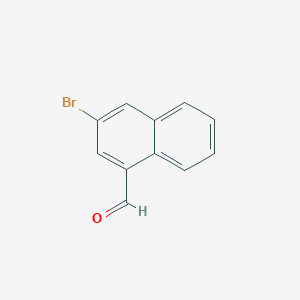

3-Bromonaphthalene-1-carboxaldehyde

Description

Overview of Halogenated Naphthalene (B1677914) Derivatives as Key Building Blocks

Halogenated naphthalene derivatives are a class of compounds that have proven to be indispensable in the field of organic synthesis. The introduction of a halogen atom, such as bromine, onto the naphthalene scaffold dramatically influences the molecule's reactivity and properties. This halogenation provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions. Synthetic chemists leverage this reactivity to construct complex molecular architectures that would be otherwise difficult to access.

The naphthalene core itself is a prominent feature in many biologically active compounds. nih.govekb.egijpsjournal.comresearchgate.net The incorporation of a halogen atom can further enhance the pharmacological profile of these molecules. A number of FDA-approved drugs, such as the antifungal agent naftifine (B1207962) and the antibacterial nafcillin, feature the naphthalene scaffold, underscoring its importance in medicinal chemistry. nih.govekb.eg While these specific examples may not be halogenated, the principle of modifying the naphthalene core to achieve desired biological effects is well-established. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a powerful strategy in drug discovery. nih.gov

Significance of Naphthalenecarboxaldehydes in Organic Synthesis and Material Science

The naphthalenecarboxaldehyde moiety, which consists of an aldehyde group attached to a naphthalene ring, is another feature of immense synthetic utility. The aldehyde group is a versatile functional group that can participate in a wide array of chemical reactions. These include nucleophilic additions, Wittig reactions, and condensations, allowing for the introduction of diverse molecular fragments and the construction of new carbon-carbon and carbon-heteroatom bonds.

Beyond traditional organic synthesis, naphthalenecarboxaldehydes and their derivatives have found significant applications in the burgeoning field of material science. The extended π-conjugated system of the naphthalene ring, coupled with the reactivity of the aldehyde, makes these compounds attractive precursors for the synthesis of novel organic electronic materials. gatech.eduresearchgate.net For instance, derivatives of naphthalene are being explored for their use in Organic Field-Effect Transistors (OFETs) and Polymer Light-Emitting Diodes (PLEDs). gatech.edursc.org The ability to tune the electronic properties of these materials through chemical modification of the naphthalene core is a key driver of this research. tandfonline.com Furthermore, the incorporation of naphthaldehyde units into larger molecular structures can lead to materials with interesting photophysical properties, such as fluorescence, making them candidates for use in sensors and imaging agents. chemimpex.com

Contextualization of 3-Bromonaphthalene-1-carboxaldehyde within the Naphthalene Scaffold

This compound possesses a specific arrangement of functional groups that dictates its unique reactivity. The bromine atom at the 3-position and the aldehyde group at the 1-position create a distinct electronic and steric environment on the naphthalene ring. The aldehyde group is an electron-withdrawing group, which deactivates the naphthalene system towards electrophilic substitution, while the bromine atom is a deactivating but ortho-, para-directing group. The interplay of these two substituents governs the regioselectivity of further chemical modifications.

The presence of both a bromine atom and an aldehyde group on the same naphthalene framework provides two distinct points for chemical manipulation. The bromine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This allows for the attachment of a wide variety of organic fragments to the naphthalene core. Simultaneously, the aldehyde group can be transformed into a plethora of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an alkene through condensation reactions. This dual reactivity makes this compound a highly valuable and versatile intermediate in multi-step synthetic sequences.

Academic Relevance and Research Gaps Pertaining to the Compound

The academic relevance of this compound stems directly from its synthetic versatility. It serves as a readily available starting material for the synthesis of a diverse range of substituted naphthalene derivatives, which are of interest in medicinal chemistry, material science, and catalysis. Researchers are actively exploring the use of this compound to create novel molecules with tailored properties.

Despite its utility, there are still research gaps and opportunities for further investigation. While the fundamental reactivity of the bromo and aldehyde groups is well understood, the full scope of its application in the synthesis of complex, biologically active molecules has yet to be fully realized. There is potential for the development of new synthetic methodologies that utilize this compound to access novel chemical space. For instance, the exploration of its use in multicomponent reactions could lead to the rapid and efficient construction of complex molecular scaffolds. mdpi.com

Furthermore, while the potential of naphthalene derivatives in materials science is recognized, the specific properties of materials derived from this compound are not extensively documented. A systematic investigation into the photophysical and electronic properties of polymers and other materials incorporating this building block could uncover new applications in areas such as organic electronics and sensor technology. The development of novel catalysts and reagents that can selectively transform one functional group in the presence of the other also remains an area of active research.

| Property | Value |

| Molecular Formula | C₁₁H₇BrO |

| IUPAC Name | 3-bromo-1-naphthaldehyde |

| Synonyms | This compound |

| Primary Applications | Intermediate in organic synthesis, precursor for pharmaceuticals and materials |

| Key Functional Groups | Aldehyde (-CHO), Bromo (-Br) |

| Reactivity Centers | Carbonyl carbon of the aldehyde, Carbon-bromine bond |

Structure

3D Structure

Properties

IUPAC Name |

3-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPJCCFHSYZCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595488 | |

| Record name | 3-Bromonaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303779-66-0 | |

| Record name | 3-Bromonaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromonaphthalene 1 Carboxaldehyde

Direct Synthetic Routes

Direct synthetic routes to 3-Bromonaphthalene-1-carboxaldehyde involve the introduction of the bromo and formyl groups onto a naphthalene-based starting material in a limited number of steps.

Synthetic Approaches from Naphthalene (B1677914) Precursors

The synthesis of this compound can commence from readily available naphthalene derivatives. A common strategy involves the bromination of naphthalene followed by formylation. The initial bromination of naphthalene can yield 1-bromonaphthalene (B1665260). chemicalbook.comprepchem.comorgsyn.orggoogle.com For instance, naphthalene can be treated with bromine in a suitable solvent like carbon tetrachloride or in an aqueous medium to produce 1-bromonaphthalene. chemicalbook.comprepchem.comorgsyn.org Another method involves the use of hydrogen bromide and hydrogen peroxide. google.com

Subsequent formylation of the resulting 1-bromonaphthalene would then be required to introduce the aldehyde group at the 3-position. However, direct formylation of 1-bromonaphthalene often leads to a mixture of isomers, necessitating careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Halogenation Strategies for Naphthalenecarboxaldehydes

An alternative and often more direct approach is the regioselective halogenation of 1-naphthaldehyde (B104281). This method introduces the bromine atom at the desired position on a pre-existing naphthalenecarboxaldehyde scaffold. The directing effect of the aldehyde group on the naphthalene ring plays a crucial role in determining the position of bromination.

A common method for the synthesis of this compound involves the bromination of 1-naphthaldehyde using bromine in the presence of a catalyst, such as iron(III) bromide. The reaction is performed under controlled conditions to ensure the selective introduction of the bromine atom at the 3-position. The electron-withdrawing nature of the aldehyde group deactivates the naphthalene ring towards electrophilic substitution, but directs the incoming electrophile to the meta-position (C3).

Recent advancements in halogenation techniques, including the use of enzymatic halogenation, offer potential for highly regioselective C-H activation and halogenation. nih.govresearchgate.netresearchgate.net While not yet specifically reported for this compound, these biocatalytic methods present a promising "green" alternative to traditional chemical methods, often operating under mild conditions with high selectivity. nih.govresearchgate.net Metal-free halogenation methods have also been developed for other heterocyclic systems, which could potentially be adapted for the synthesis of halogenated naphthaldehydes. nih.gov

Formylation Reactions on Bromonaphthalene Scaffolds

Formylation reactions are chemical processes that introduce a formyl group (-CHO) onto a molecule. wikipedia.org In the context of synthesizing this compound, this would involve the formylation of a suitable bromonaphthalene precursor. The most logical starting material for this approach would be 1,3-dibromonaphthalene (B1599896).

The Vilsmeier-Haack reaction is a widely used method for formylating aromatic compounds. wikipedia.org This reaction typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, which acts as the formylating agent. Applying this reaction to 1,3-dibromonaphthalene could potentially yield this compound, although the regioselectivity would need to be carefully controlled. Other formylation methods, such as the Gattermann-Koch and Duff reactions, are also known for aromatic compounds and could be explored. wikipedia.orgresearchgate.net

Multi-step and Advanced Synthesis Techniques

Multi-step syntheses provide alternative pathways to this compound, often involving the transformation of other functional groups or the use of modern catalytic methods. researchgate.netlibretexts.org

Functional Group Transformations to Yield the Aldehyde Moiety

This strategy involves synthesizing a naphthalene derivative with a different functional group at the 1-position, which is then converted into the aldehyde. For example, one could synthesize 3-bromo-1-naphthalene methanol (B129727) and subsequently oxidize it to the corresponding aldehyde.

A plausible multi-step route could start from 1,3-dibromonaphthalene. researchgate.net One of the bromine atoms could be selectively replaced with a group that can be later converted to an aldehyde. For instance, a Grignard reaction on 1,3-dibromonaphthalene followed by reaction with a suitable electrophile could introduce a precursor to the aldehyde group.

Another approach could involve the conversion of a carboxylic acid to an aldehyde. The synthesis of 3-bromo-1-naphthoic acid, followed by reduction to the aldehyde, is a viable, albeit longer, pathway.

Palladium-Catalyzed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. nih.gov A potential palladium-catalyzed route to this compound could involve the carbonylation of a suitable precursor. nih.gov For example, a palladium-catalyzed carbonylation of 1,3-dibromonaphthalene under a carbon monoxide atmosphere could introduce a carbonyl group. nih.gov By carefully selecting the reaction conditions and nucleophile, it might be possible to form the aldehyde directly or a derivative that can be easily converted to the aldehyde.

Another advanced approach could involve a Suzuki or Stille coupling of a suitably functionalized naphthalene derivative. For instance, coupling of 1,3-dibromonaphthalene with a reagent that can introduce a formyl group or a masked formyl group could be a feasible strategy.

Innovative Methodologies in Naphthalenecarboxaldehyde Preparation

Modern organic synthesis has introduced a variety of advanced techniques for the formylation of aromatic systems like naphthalene. These methods offer significant advantages over classical approaches, including milder reaction conditions, improved yields, and broader functional group tolerance. Key areas of innovation include palladium-catalyzed reactions and advancements in traditional formylation techniques.

Palladium-Catalyzed Formylation of Aryl Halides

A significant breakthrough in the synthesis of aromatic aldehydes is the use of palladium-catalyzed formylation of aryl halides. This approach is particularly relevant for producing brominated naphthaldehydes. One novel strategy employs tert-butyl isocyanide as the formyl source in the presence of triethylsilane (Et3SiH) as a hydrogen donor. organic-chemistry.orgnih.gov This method is advantageous due to its mild conditions and avoidance of toxic carbon monoxide gas, which is a common reagent in older carbonylation methods. organic-chemistry.orgnih.gov The reaction demonstrates broad functional group tolerance, making it a versatile tool for complex molecule synthesis. organic-chemistry.org

Research into the catalytic cycle of palladium-catalyzed formylation using synthesis gas (a mixture of CO and H₂) has provided a deeper understanding of the reaction mechanism. acs.org Studies have identified that the efficiency of the catalyst system, such as those using bulky phosphine (B1218219) ligands like P(1-Ad)₂nBu, is crucial for high yields. acs.org

Another innovative, palladium-catalyzed approach utilizes formic acid as the source for both the carbonyl group and the hydride. nih.gov This process, which can be activated by reagents like propylphosphonic anhydride (B1165640), is noteworthy for not requiring additional phosphine ligands or a protective inert atmosphere, simplifying the operational procedure. nih.gov

Advancements in Classical Formylation Reactions

Classical methods such as the Vilsmeier-Haack reaction have also been refined. The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.comwikipedia.org While unsubstituted naphthalene shows limited reactivity, derivatives with electron-donating groups are suitable substrates. researchgate.net Modern developments focus on expanding the substrate scope to more complex heteroaromatic compounds, optimizing reaction conditions with alternative solvents, and using novel catalysts to enhance yield and selectivity. numberanalytics.com

Heterogeneous catalysis represents another frontier, aiming to simplify product purification and catalyst recycling. For instance, a procedure for the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) via a Reimer-Tiemann reaction has been developed using heterogeneous catalysis, offering a more straightforward and practical application of a classic reaction. lookchem.com

Photocatalytic Strategies

Emerging research into photocatalysis offers a green and sustainable alternative for naphthalene functionalization. Studies have demonstrated the use of nanometer-sized titanium dioxide (TiO₂) photocatalysts for the hydroxylation of naphthalene to form naphthols under UV illumination. researchgate.net While not a direct formylation, this method highlights the potential of light-induced reactions to activate the naphthalene core for further functionalization. The process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring. researchgate.net

The table below summarizes the key features of these innovative methodologies for naphthalenecarboxaldehyde preparation.

Table 1: Comparison of Innovative Naphthalenecarboxaldehyde Synthesis Methods

| Methodology | Catalyst / Reagent | Substrate Type | Key Advantages | Citations |

|---|---|---|---|---|

| Pd-Catalyzed Formylation | Pd catalyst, tert-butyl isocyanide, Et3SiH | Aryl Halides | Mild conditions, avoids toxic CO, wide functional group tolerance. | organic-chemistry.org, nih.gov |

| Pd-Catalyzed Formylation | Pd catalyst, CO/H₂ (Syngas), Phosphine Ligands | Aryl Bromides | Industrially applicable, high efficiency with optimized ligands. | acs.org |

| Pd-Catalyzed Formylation | Pd catalyst, Formic Acid, Propylphosphonic Anhydride | Aryl Iodides | No phosphine ligand or inert atmosphere required. | nih.gov |

| Modern Vilsmeier-Haack | POCl₃, DMF (or other formamides) | Electron-Rich Naphthalenes | Expanded substrate scope, improved yields through optimized conditions. | numberanalytics.com, organic-chemistry.org, jk-sci.com |

| Heterogeneous Catalysis | Solid-phase catalyst for Reimer-Tiemann Reaction | Naphthols | Simplified procedure, potential for catalyst recycling. | lookchem.com |

Compound Index

Spectroscopic and Structural Elucidation Studies of 3 Bromonaphthalene 1 Carboxaldehyde

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-Bromonaphthalene-1-carboxaldehyde.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the most distinctive signal is the aldehyde proton (-CHO), which is expected to appear significantly downfield in the range of δ 9.5–10.5 ppm due to the deshielding effect of the carbonyl group. The aromatic protons on the naphthalene (B1677914) ring system would produce a complex series of signals between δ 7.0 and 9.0 ppm. The specific splitting patterns and coupling constants of these aromatic protons are determined by their relative positions to each other and to the bromine and aldehyde substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde group is a key diagnostic peak, typically found in the highly deshielded region of δ 190–210 ppm. oregonstate.edulibretexts.orgcareerendeavour.com The carbon atom attached to the bromine (C-3) would show a chemical shift influenced by the halogen's electronegativity. The remaining aromatic carbons would appear in the typical range of δ 120–150 ppm. libretexts.org The exact shifts depend on the electronic effects of the substituents.

2D NMR: While specific 2D NMR data for this compound are not widely published, techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of the proton and carbon signals, confirming the connectivity of the naphthalene ring and the positions of the substituents.

| Technique | Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H NMR | ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |

| Aromatic (Ar-H) | 7.0 - 9.0 | ||

| ¹³C NMR | ¹³C | Carbonyl (C=O) | 190 - 210 oregonstate.edulibretexts.orgcareerendeavour.com |

| Aromatic (C-Br) | 120 - 130 | ||

| Aromatic (Ar-C) | 120 - 150 libretexts.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is anticipated around 1700 cm⁻¹. Other significant peaks include C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and the C-H bending vibrations below 900 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong signals in the Raman spectrum. The C=O and C-Br stretches are also Raman active and can be used for identification. For a related compound, 1-bromonaphthalene (B1665260), Raman signals are observed, indicating the vibrational modes of the brominated naphthalene core. chemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | > 3000 | IR, Raman |

| C=O Stretch | -CHO | ~1700 | IR (Strong), Raman |

| C=C Stretch (Aromatic) | Ar-C=C | 1400 - 1600 | IR, Raman (Strong) |

| C-H Bend (Aromatic) | Ar-H | < 900 | IR (Strong) |

| C-Br Stretch | Ar-Br | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₁₁H₇BrO), the molecular ion peak (M⁺) would be observed as a characteristic pair of peaks of nearly equal intensity (an M/M+2 doublet), due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). docbrown.info The calculated molecular weight is approximately 235.08 g/mol , so these peaks would appear at m/z 234 and 236.

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, [M-CHO]⁺). libretexts.orgmiamioh.edu

| m/z Value | Ion Formula | Designation | Notes |

|---|---|---|---|

| 234/236 | [C₁₁H₇BrO]⁺ | M⁺/M+2⁺ (Molecular Ion) | Isotopic doublet due to ⁷⁹Br/⁸¹Br docbrown.info |

| 233/235 | [C₁₁H₆BrO]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 205/207 | [C₁₀H₆Br]⁺ | [M-CHO]⁺ | Loss of the formyl group libretexts.orgmiamioh.edu |

| 126 | [C₁₀H₆]⁺ | [M-Br-CHO]⁺ | Loss of bromine and the formyl group |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorptions in the UV region. The spectrum would be dominated by π → π* transitions associated with the extended conjugated system of the naphthalene ring. researchgate.net Data for the parent 1-Naphthaldehyde (B104281) shows absorption maxima (λmax) in this region. nist.gov The presence of the bromine atom and the carbonyl group, both acting as auxochromes, would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted naphthalene.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a sample. For this compound, XPS would provide binding energy data for the core-level electrons of carbon (C 1s), oxygen (O 1s), and bromine (Br 3d).

The C 1s spectrum could be deconvoluted to distinguish between carbons in different environments: aromatic C-C and C-H bonds (around 284.8 eV), the C-Br bond, and the carbonyl C=O bond (at a higher binding energy, ~288.0 eV). rsc.org The O 1s spectrum would show a peak corresponding to the carbonyl oxygen (~531-532 eV). The Br 3d spectrum would exhibit a doublet (Br 3d₅/₂ and Br 3d₃/₂) with a binding energy characteristic of an organic C-Br bond (Br 3d₅/₂ around 69-70 eV). researchgate.net

| Element | Orbital | Functional Environment | Predicted Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 rsc.org |

| C-Br | ~286.0 | ||

| C=O (Aldehyde) | ~288.0 rsc.org | ||

| Oxygen | O 1s | C=O (Aldehyde) | ~531-532 rsc.org |

| Bromine | Br 3d₅/₂ | C-Br | ~69-70 researchgate.net |

Reactivity and Chemical Transformations of 3 Bromonaphthalene 1 Carboxaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a variety of transformations, including nucleophilic additions, condensations, and redox reactions. Its electronic properties and steric environment on the naphthalene (B1677914) ring influence its reactivity.

Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which is typically protonated to yield an alcohol. libretexts.orglibretexts.org

Grignard Additions: The reaction of 3-Bromonaphthalene-1-carboxaldehyde with Grignard reagents (R-MgX) provides a direct route to secondary alcohols. The organomagnesium compound adds to the carbonyl carbon, and subsequent acidic workup yields the corresponding alcohol. This reaction is a fundamental carbon-carbon bond-forming strategy. For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(3-bromonaphthalen-1-yl)ethanol.

Hydride Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, (3-bromonaphthalen-1-yl)methanol. This is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing the aldehyde in the presence of the aryl bromide.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Grignard Addition | R-MgX (e.g., CH₃MgBr) | 1-(3-Bromonaphthalen-1-yl)-R-ol |

The aldehyde functionality of this compound allows it to undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These imines are valuable intermediates for the synthesis of more complex nitrogen-containing naphthalene derivatives.

The general reaction proceeds as follows: C₁₀H₆(Br)CHO + R-NH₂ → C₁₀H₆(Br)CH=N-R + H₂O

The aldehyde group exists in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: The oxidation of this compound yields 3-Bromonaphthalene-1-carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). More modern and milder methods, such as using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen, are also applicable for converting aldehydes to carboxylic acids. organic-chemistry.org

Reduction: As mentioned in the context of nucleophilic additions, the reduction of the aldehyde group to a primary alcohol, (3-bromonaphthalen-1-yl)methanol, is a common transformation. Besides sodium borohydride, other reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although NaBH₄ is generally preferred for its milder nature and higher chemoselectivity.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Bromonaphthalene-1-carboxylic acid |

The aldehyde's oxygen atom, with its lone pairs of electrons, can act as a Lewis base, coordinating to a metal center. This coordination can activate the molecule or direct a reaction to a specific position. In chelation-assisted transformations, the carbonyl group can work in concert with another nearby functional group to form a stable chelate ring with a metal catalyst, thereby controlling the regioselectivity and reactivity of a transformation. While specific examples for this compound are not prevalent in literature, the principle is a cornerstone of modern synthetic methodology, suggesting potential for directed C-H functionalization or other transformations on the naphthalene ring system.

Reactions Involving the Bromine Substituent

The bromine atom on the naphthalene ring is a versatile handle for introducing a wide array of substituents via cross-coupling reactions. Its reactivity as a leaving group is greater than that of a chlorine atom due to its larger size and polarizability.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. nih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds. Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 3-aryl-naphthalene-1-carboxaldehyde derivative.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the vinylation of the naphthalene core at the 3-position. For example, reacting this compound with an alkene like n-butyl acrylate (B77674) would lead to the corresponding 3-(alkenyl)naphthalene-1-carboxaldehyde. nih.govbeilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction would convert this compound into a 3-(alkynyl)naphthalene-1-carboxaldehyde, a valuable precursor for more complex structures.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org It is a premier method for synthesizing aryl amines. organic-chemistry.org Applying this reaction to this compound with a primary or secondary amine would yield a 3-(amino)naphthalene-1-carboxaldehyde derivative.

Table 3: Cross-Coupling Reactions of the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-naphthalene-1-carboxaldehyde |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-(Alkenyl)naphthalene-1-carboxaldehyde |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 3-(Alkynyl)naphthalene-1-carboxaldehyde |

Organometallic Reagent-Mediated Transformations (e.g., Metal-Halogen Exchange)

The presence of both a bromine atom and an aldehyde group on the naphthalene scaffold makes this compound a substrate of interest for organometallic transformations. The primary reaction in this class is the metal-halogen exchange, a fundamental process for converting organic halides into highly reactive organometallic species. semanticscholar.orgwikipedia.org Typically, this involves the use of organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), or the formation of Grignard reagents using magnesium metal. wikipedia.orgmasterorganicchemistry.comlibretexts.org

A significant challenge in applying this reaction to this compound is the electrophilic nature of the aldehyde group, which readily reacts with nucleophilic organometallic reagents. libretexts.org To achieve a selective metal-halogen exchange at the C-Br bond without undesired addition to the carbonyl, reaction conditions must be carefully controlled. Studies on aryl bromides bearing other electrophilic groups have shown that halogen-metal exchange can be performed chemoselectively at very low temperatures, typically around -100 °C. tcnj.edu At these temperatures, the rate of metal-halogen exchange is often faster than the rate of nucleophilic attack on other functional groups. wikipedia.org

The reaction of this compound with an organolithium reagent like n-BuLi at low temperatures would likely yield the corresponding 3-lithio-1-naphthaldehyde intermediate. This powerful nucleophile can then be trapped with various electrophiles to introduce new functional groups. A specialized protocol for substrates with reactive functional groups involves the combined use of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, which can facilitate selective exchange under non-cryogenic conditions in some systems. nih.govnih.gov

The resulting organometallic intermediate from a successful exchange reaction is a valuable synthon. For instance, quenching with carbon dioxide would produce 1-formylnaphthalene-3-carboxylic acid, while reaction with other aldehydes or ketones would lead to the formation of secondary or tertiary alcohols, respectively. masterorganicchemistry.comlibretexts.orgyoutube.com

Table 1: Potential Organometallic Transformations and Products

| Reagent(s) | Conditions | Probable Intermediate | Quenching Electrophile | Final Product Class |

| 1. n-BuLi | THF, -100 °C | 3-Lithio-1-naphthaldehyde | CO₂ then H₃O⁺ | Carboxylic acid |

| 2. Mg, Ether | Reflux | 3-(Bromomagnesio)-1-naphthaldehyde | D₂O | Deuterated aldehyde |

| 3. i-PrMgCl, then n-BuLi | THF, 0 °C to -20 °C | Mixed Mg/Li species | Aldehyde (R'CHO) | Secondary alcohol |

Reactions Involving the Naphthalene Ring System

The reactivity of the naphthalene core in this compound is influenced by its inherent aromatic character and the electronic effects of its substituents. Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution and addition reactions. youtube.com However, the bromine atom and the aldehyde group are both electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. numberanalytics.commasterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution (EAS) with Concurrent Functionalization

In electrophilic aromatic substitution (EAS) reactions, naphthalene typically undergoes substitution at the C1 (or α) position due to the superior stability of the resulting carbocation intermediate. youtube.comyoutube.com In this compound, the C1 position is occupied by the aldehyde. Both the C1-aldehyde and the C3-bromo groups are deactivating and, in benzene chemistry, are typically meta-directing. numberanalytics.com

Given that both rings of naphthalene are fused, the directing effects become more complex. The existing substituents strongly deactivate the ring to which they are attached. Therefore, electrophilic attack is more likely to occur on the unsubstituted ring (the C5–C8 ring). In reactions like the nitration of 1-nitronaphthalene, further substitution yields a mixture of 1,5- and 1,8-dinitronaphthalene, demonstrating a preference for the other ring. youtube.com By analogy, EAS reactions on this compound, such as nitration or halogenation, would be expected to yield primarily products substituted at the C5 and C8 positions. The reaction would require harsh conditions due to the deactivating nature of the existing groups.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-5-nitro-naphthalene-1-carboxaldehyde & 3-Bromo-8-nitro-naphthalene-1-carboxaldehyde |

| Bromination | Br₂, FeBr₃ | 3,5-Dibromo-naphthalene-1-carboxaldehyde & 3,8-Dibromo-naphthalene-1-carboxaldehyde |

Dearomatization and Hydrogenation Reactions

Dearomatization reactions transform flat aromatic compounds into more three-dimensional, sp³-rich structures. Two primary methods for this are the Birch reduction and catalytic hydrogenation.

The Birch reduction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com This reaction typically reduces arenes to 1,4-cyclohexadienes. wikipedia.org For substituted naphthalenes, the reduction generally occurs in the unsubstituted ring. Applying these conditions to this compound would likely reduce the C5–C8 ring, yielding a dihydro-naphthalene derivative. The electron-withdrawing aldehyde group would favor reduction of the other ring. wikipedia.org

Catalytic hydrogenation can reduce either the aldehyde, the aromatic rings, or both, depending on the catalyst and conditions. Selective hydrogenation of an aromatic aldehyde to the corresponding alcohol without affecting the ring is possible using specific catalysts, such as certain palladium-based systems under mild conditions (e.g., H₂ at 1 atm, room temperature). beilstein-journals.orgrsc.org Conversely, more forcing conditions (higher pressures and temperatures) or different catalysts (e.g., rhodium, ruthenium) are typically required to hydrogenate the naphthalene ring system. youtube.com The hydrogenation of naphthalene often proceeds in a stepwise manner, first yielding tetralin (tetrahydronaphthalene) and then, under more vigorous conditions, decalin (decahydronaphthalene). nih.govmdpi.com It would be challenging to selectively hydrogenate the naphthalene core of this compound while preserving the aldehyde function.

Cycloaddition Reactions (e.g., Diels-Alder)

The aromaticity of naphthalene makes it a relatively unreactive diene in thermal Diels-Alder [4+2] cycloadditions. semanticscholar.orgkpfu.ru Significant energy input, such as high pressure or the use of a Lewis acid catalyst, is often necessary to facilitate these reactions with dienophiles like maleic anhydride (B1165640) or N-phenylmaleimide. semanticscholar.orgkpfu.ruacs.org The reaction, when it occurs, typically involves one of the rings of naphthalene acting as the diene to form a six-membered cycloadduct.

Photochemical cycloadditions offer an alternative pathway. Naphthalene derivatives can participate in light-induced reactions, such as [2+2] cycloadditions, to form cyclobutane (B1203170) rings. rsc.orgnih.govnumberanalytics.com Additionally, 1-naphthaldehyde (B104281) derivatives are known to undergo ortho photocycloaddition reactions, initiated by visible light, which can lead to complex polycyclic structures through a subsequent rearrangement cascade. rsc.org This type of reaction involves the aldehyde's carbonyl group and the C2 position of the naphthalene ring.

Another class of relevant reactions is the 1,3-dipolar cycloaddition. While not a Diels-Alder reaction, this process involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. The aldehyde or other parts of the molecule could potentially be modified to participate in such transformations.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Conditions | Ring System Involved |

| Diels-Alder [4+2] | N-phenylmaleimide | High pressure, heat, or Lewis Acid (e.g., GaCl₃) semanticscholar.orgkpfu.ru | Naphthalene ring |

| Photochemical [2+2] | Alkene | UV light | Naphthalene ring |

| ortho Photocycloaddition | Intramolecular alkene | Visible light (e.g., 457 nm), Chiral Lewis Acid rsc.org | Naphthalene ring + Aldehyde |

Catalytic Applications and Processes Involving 3 Bromonaphthalene 1 Carboxaldehyde

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the functionalization of aryl halides. For 3-Bromonaphthalene-1-carboxaldehyde, the primary focus is on the transformation of the C-Br bond, a reaction that is central to the synthesis of numerous complex organic molecules. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for their ability to form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. nih.gov The bromo-naphthalene scaffold of the title compound is an excellent substrate for several of these named reactions. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. chemrxiv.orgresearchgate.net this compound can react with various boronic acids or esters in the presence of a palladium catalyst and a base to yield 3-aryl or 3-vinylnaphthalene-1-carboxaldehydes. The reaction cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the product and regenerate the catalyst. chemrxiv.orgacs.org

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comyoutube.com this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 3-position of the naphthalene (B1677914) ring, leading to the formation of 3-alkenyl-naphthalene-1-carboxaldehydes. mdpi.comrsc.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. ias.ac.inresearchgate.netyoutube.com This method allows for the direct introduction of an alkynyl moiety onto the naphthalene core of this compound. Copper-free variants of the Sonogashira reaction have also been developed and are widely used. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgacs.orgnih.gov Using this reaction, the bromine atom of this compound can be substituted with a wide range of amino groups, providing access to 3-aminonaphthalene-1-carboxaldehyde derivatives. numberanalytics.com The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl/vinyl-naphthalene-1-carboxaldehyde |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-Alkenyl-naphthalene-1-carboxaldehyde |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-naphthalene-1-carboxaldehyde |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Amino-naphthalene-1-carboxaldehyde |

Copper-catalyzed reactions, particularly the Ullmann reaction, represent one of the earliest methods for forming aryl-aryl or aryl-heteroatom bonds. nih.govacs.org

Ullmann Condensation: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. acs.org A more common and versatile variant is the Ullmann-type reaction, which couples an aryl halide with a nucleophile such as an alcohol, amine, or thiol. nih.govnih.gov this compound can undergo these copper-catalyzed C-O, C-N, or C-S bond-forming reactions, often requiring high temperatures, although modern ligand-assisted protocols can proceed under milder conditions. nih.gov For instance, coupling with a phenol (B47542) would yield a diaryl ether derivative.

| Nucleophile | Catalyst (Typical) | Product Type |

|---|---|---|

| Phenol (R-OH) | CuI, Ligand (e.g., Phenanthroline), Base | 3-Aryloxy-naphthalene-1-carboxaldehyde |

| Amine (R₂NH) | CuI, Ligand, Base | 3-Amino-naphthalene-1-carboxaldehyde |

| Thiol (R-SH) | CuI, Ligand, Base | 3-Arylthio-naphthalene-1-carboxaldehyde |

While hydroformylation is a process to synthesize aldehydes, related rhodium-catalyzed reactions can utilize aldehydes as substrates. A notable example is decarbonylative coupling, where an aldehyde serves as an arylating agent. nih.govias.ac.in

In a rhodium-catalyzed oxidative C-H arylation, an aromatic aldehyde can couple with an arene that contains a directing group (like a pyridine). nih.govias.ac.in The reaction proceeds through the oxidative addition of the aldehyde's C-H bond to a Rh(I) center, followed by extrusion of carbon monoxide (decarbonylation) to form a rhodium-aryl intermediate. This intermediate then undergoes C-H activation with the coupling partner, and subsequent reductive elimination yields the biaryl product. mdpi.comias.ac.in In this context, this compound could act as a stable source of a "3-bromo-1-naphthyl" group to arylate other molecules.

The aldehyde functional group of this compound is a prochiral center, making it an ideal substrate for asymmetric nucleophilic additions to create chiral secondary alcohols. ias.ac.in The goal of asymmetric catalysis is to control the formation of one enantiomer over the other by using a chiral catalyst. nih.gov

A prominent strategy involves the enantioselective addition of organometallic reagents, such as organozincs, to the aldehyde. nih.govnih.gov Chiral ligands, particularly BINOL (1,1'-bi-2-naphthol) and its derivatives, are highly effective in creating a chiral environment around the metal center, directing the nucleophile to one face of the aldehyde. nih.govnih.gov For example, the asymmetric aryl transfer from an arylboronic acid to 2-naphthaldehyde, a closely related compound, has been shown to proceed with good enantioselectivity (70% ee). irapa.org This demonstrates the applicability of such methods to naphthyl aldehydes, suggesting that this compound would be a suitable substrate for generating enantioenriched diarylmethanols. irapa.org The stereochemical outcome is dictated by the chiral catalyst, which forms diastereomeric transition states of different energies. ias.ac.in

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. For aldehydes, N-Heterocyclic Carbene (NHC) catalysis is a particularly powerful strategy.

NHCs are potent nucleophilic catalysts that can reverse the intrinsic electrophilic reactivity of an aldehyde's carbonyl carbon, a concept known as "umpolung". wikipedia.org The NHC catalyst first adds to the aldehyde, such as this compound, to form a tetrahedral intermediate. A subsequent proton transfer generates a key nucleophilic species called the Breslow intermediate. This acyl anion equivalent can then participate in various bond-forming reactions.

Stetter Reaction: In the Stetter reaction, the Breslow intermediate undergoes a conjugate addition to a Michael acceptor, such as an α,β-unsaturated ketone or ester. wikipedia.org This forms a new carbon-carbon bond and ultimately yields a 1,4-dicarbonyl compound after the catalyst regenerates. Using this compound in a Stetter reaction allows for the introduction of the 3-bromo-1-naphthoyl group into a variety of molecular scaffolds.

Redox Reactions: The Breslow intermediate can also act as a reducing agent. In the presence of an oxidant, the intermediate can be oxidized to an acyl azolium ion, which is a highly reactive acylating agent. This allows for NHC-catalyzed esterification or amidation reactions if an alcohol or amine is present as a nucleophile.

| Reaction Type | Reactant(s) | Key Intermediate | Product Type |

|---|---|---|---|

| Stetter Reaction | Aldehyde + Michael Acceptor | Breslow Intermediate | 1,4-Dicarbonyl Compound |

| Redox Esterification | Aldehyde + Alcohol + Oxidant | Acyl Azolium Ion | Ester |

Enamine and Iminium Ion Catalysis

Enamine and iminium ion catalysis are powerful strategies in organocatalysis for the activation of carbonyl compounds. In these processes, a chiral secondary amine catalyst reacts reversibly with an aldehyde or ketone to form a nucleophilic enamine or an electrophilic iminium ion. These transient species then engage in a variety of asymmetric transformations.

As an aromatic aldehyde, this compound is a prime candidate for activation via iminium ion catalysis. The condensation of its aldehyde functional group with a chiral secondary amine, such as a derivative of proline, would generate a chiral iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system (if applicable, or of the carbonyl group itself), enhancing its electrophilicity and rendering it susceptible to nucleophilic attack. This strategy is foundational for a range of enantioselective reactions, including Friedel-Crafts alkylations, cycloadditions, and Michael additions.

Conversely, the formation of an enamine from an aldehyde and a secondary amine catalyst transforms the carbonyl carbon from an electrophilic site into a nucleophilic α-carbon. While this is more common for enolizable aldehydes, cascade reactions can be designed where an initial iminium-catalyzed reaction is followed by the formation of an enamine intermediate for a subsequent bond-forming step. For instance, a cascade reaction could be initiated with this compound, potentially leading to complex polycyclic structures.

While specific studies detailing the use of this compound in enamine or iminium ion catalysis are not prevalent in the searched literature, its aldehyde functionality makes it a suitable substrate for such transformations. The principles of these catalytic cycles are well-established with other aromatic aldehydes, suggesting a high potential for its application in this area.

Table 1: Potential Asymmetric Reactions of this compound via Enamine/Iminium Catalysis

| Reaction Type | Catalyst Type | Intermediate | Potential Product Class |

| Michael Addition | Chiral Secondary Amine | Iminium Ion | Chiral γ-substituted naphthalenes |

| Friedel-Crafts Alkylation | Chiral Secondary Amine | Iminium Ion | Chiral diarylmethane derivatives |

| [4+2] Cycloaddition | Chiral Secondary Amine | Iminium Ion | Chiral tetralin derivatives |

| Aldol Reaction | Chiral Secondary Amine | Enamine | Chiral β-hydroxy naphthalene derivatives |

This table represents potential applications based on the established reactivity of aldehydes in organocatalysis.

Photoredox Catalysis and Synergistic Catalytic Systems

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates under mild conditions. This strategy can be combined with other catalytic modes, such as organocatalysis or transition metal catalysis, in synergistic systems to unlock novel transformations.

The structure of this compound offers two distinct handles for engagement in photoredox catalysis:

The Aryl Bromide Moiety: The carbon-bromine bond can be activated through photoredox catalysis. For instance, in the presence of a suitable photosensitizer, the aryl bromide can undergo reductive cleavage to form a naphthyl radical. This radical can then participate in various coupling reactions, such as C-H arylation or coupling with other radical species. Dual catalytic systems, combining a photoredox catalyst with a nickel or copper catalyst, have been shown to be effective for such cross-coupling reactions. nih.gov

The Aldehyde Group: The aldehyde can be involved in reductive coupling reactions. Photogenerated radicals can add to the carbonyl group, leading to the formation of secondary alcohols.

Synergistic catalysis, which merges two or more catalytic cycles, can enable complex transformations in a single step. For example, a dual photoredox and organocatalysis system could involve the formation of an iminium ion from this compound, which is then trapped by a photochemically generated radical nucleophile. Similarly, the combination of photoredox catalysis with palladium catalysis can facilitate challenging cross-coupling reactions. nih.gov A dual-catalytic system using a copper(I) catalyst with a photoredox catalyst has been successfully employed for the C-H arylation of azoles, demonstrating the potential for such synergistic approaches. rsc.org

While direct examples involving this compound are not explicitly detailed in the provided search results, its bifunctional nature makes it an intriguing candidate for the development of novel synergistic catalytic cascades.

Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysis play crucial roles in the transformation of functionalized aromatic compounds like this compound.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants. This is particularly relevant for the modification of the aryl bromide part of this compound through cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are cornerstone methods for forming new carbon-carbon and carbon-heteroatom bonds. In these reactions, a soluble palladium complex, often with phosphine ligands, catalyzes the coupling of the aryl bromide with a suitable partner (e.g., a boronic acid, alkene, alkyne, or amine). There are studies reporting a variety of palladium-catalyzed cross-coupling reactions performed on bromo-naphthalene precursors to generate diverse molecular libraries. nih.gov The efficiency of such couplings can be very high, with research focusing on aspects like catalyst loading. researchgate.net

Table 2: Examples of Homogeneous Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | N-Arylated amine |

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. The aldehyde group of this compound can participate in various reactions facilitated by solid catalysts. For instance, condensation reactions, such as the Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (chalcone-like structures), can be catalyzed by solid bases. Furthermore, the synthesis of α,β-unsaturated ketones from aldehydes and alkynes can be achieved using heterogeneous solid acid catalysts in continuous-flow systems. nih.gov The use of heterogeneous iron-based catalysts has also been reported for reactions such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335).

The bromine atom on the naphthalene ring can also be targeted in heterogeneous systems, for example, in reduction (dehalogenation) or certain substitution reactions, although this is less common than homogeneous cross-coupling. The choice between a heterogeneous and homogeneous system often depends on the desired transformation, with homogeneous catalysts generally offering higher selectivity for complex cross-coupling reactions and heterogeneous catalysts providing process advantages for simpler transformations like condensations.

Computational Chemistry and Theoretical Studies of 3 Bromonaphthalene 1 Carboxaldehyde

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

No dedicated peer-reviewed articles detailing comprehensive quantum chemical calculations specifically for 3-Bromonaphthalene-1-carboxaldehyde have been identified. While studies on related molecules like 1-bromonaphthalene (B1665260) have utilized Density Functional Theory (DFT) and ab initio methods to analyze vibrational spectra and molecular structure, this level of detailed analysis for the 3-bromo-1-carboxaldehyde isomer is absent from the current body of scientific literature. nih.gov

Electronic Structure and Molecular Orbital Analysis

A specific analysis of the electronic structure and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not documented. For the parent molecule, naphthalene (B1677914), molecular orbital theory has been used to understand its energy levels and optical transitions. It can be inferred that the bromine atom and the aldehyde group would significantly influence the electronic distribution of the naphthalene core through their respective electron-withdrawing effects, but quantitative data from specific calculations are missing.

Reaction Mechanism Elucidation and Transition State Modeling

There are no published studies that elucidate reaction mechanisms or model transition states for reactions involving this compound using computational methods. While the compound is known to undergo typical reactions of aromatic aldehydes and aryl bromides, such as oxidation, reduction, and substitution, the energetic pathways and transition state geometries for these transformations have not been computationally modeled. mdpi.com

Prediction and Interpretation of Spectroscopic Data

While computational methods, particularly DFT, are powerful tools for predicting and interpreting spectroscopic data like NMR and IR spectra, no specific studies applying these techniques to this compound are available. General predictions for characteristic IR stretches, such as the C=O vibration around 1700 cm⁻¹, can be made, but detailed, calculated spectra are not present in the literature.

Conformational Landscape and Energetic Profiling

The conformational analysis of this compound, specifically concerning the orientation of the carboxaldehyde group relative to the naphthalene ring, has not been the subject of published energetic profiling studies. The rotation around the C-C bond connecting the aldehyde to the ring would define the conformational landscape, but the relative energies of different conformers have not been computationally determined.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations being performed to study the behavior of this compound in different environments, such as in solution or interacting with other molecules. MD simulations are used to understand the dynamic motions and interactions of molecules over time, but this has not been applied to the title compound in any published research.

Structure-Reactivity and Structure-Selectivity Relationship Studies

While the structure of this compound inherently dictates its reactivity—the aldehyde group's susceptibility to nucleophilic attack and the bromo-substituted ring's participation in reactions like cross-coupling—formal Quantitative Structure-Activity Relationship (QSAR) or other structure-reactivity relationship studies are not available. mdpi.com Such studies for other substituted naphthalenes have been conducted to understand their anticancer or other biological activities, but not for this specific carboxaldehyde. nih.gov

Advanced Derivatives and Functionalized Architectures from 3 Bromonaphthalene 1 Carboxaldehyde

Synthesis of Naphthalene-Based Heterocyclic Compounds

The reactivity of the aldehyde and bromo-substituted naphthalene (B1677914) core in 3-Bromonaphthalene-1-carboxaldehyde is instrumental in the synthesis of diverse heterocyclic systems. The aldehyde group can readily participate in condensation reactions with various nucleophiles to form the initial ring structure, which can be further elaborated.

For instance, the Vilsmeier-Haack reaction, a powerful formylation technique, has been employed to synthesize chromone-3-carbaldehydes from substituted 2-hydroxyacetophenones. univen.ac.za This highlights a pathway where a naphthaldehyde derivative could be a key precursor. Similarly, the reaction of diamines with 2-hydroxy-1-naphthaldehyde (B42665) is a known route to produce tetradentate Schiff base ligands, which can then coordinate with metal ions. rsc.org This demonstrates the utility of the naphthaldehyde moiety in constructing complex heterocyclic ligands. rsc.org

Furthermore, research on 8-halonaphthalene-1-carbaldehydes has shown their value in synthesizing novel naphtho-fused azepines and benzazonines through reactions involving active methylene (B1212753) compounds. researchgate.net These transformations underscore the potential of bromo-substituted naphthaldehydes to act as foundational scaffolds for previously unexplored heterocyclic skeletons. researchgate.net

Construction of Complex Organic Scaffolds

The term "complex organic scaffolds" refers to intricate molecular frameworks that serve as the core structures for developing new functional molecules. This compound is an exemplary starting material for building such scaffolds due to its capacity for sequential and programmed functionalization.

The aldehyde functionality can be transformed into other groups, while the bromine atom allows for the introduction of new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. Research has demonstrated that 8-halonaphthalene-1-carbaldehyde is a versatile building block for diversity-oriented synthesis, enabling the creation of large libraries of polycyclic carbo- and heterocyclic compounds. researchgate.net This approach allows for the exploration of new chemical spaces, which is crucial in fields like drug discovery and materials science. researchgate.net

Inspired by the Wittig reaction, methods have been developed for the nitrogen-to-carbon transmutation of isoquinolines to access substituted naphthalene derivatives, showcasing innovative strategies to build upon the naphthalene core. nih.gov Additionally, halogen-bridged methylnaphthyl palladium dimers have been synthesized as effective catalyst precursors, further illustrating the role of functionalized naphthalenes in constructing complex organometallic assemblies. nih.gov

Naphthalene Derivatives with Tunable Optical and Electronic Properties

Naphthalene and its derivatives are renowned for their unique photophysical properties, making them key components in the development of advanced materials. nih.gov The rigid, planar, and extended π-electron system of the naphthalene core gives rise to strong fluorescence and excellent photostability. nih.gov By strategically modifying the naphthalene scaffold of this compound, it is possible to fine-tune its optical and electronic characteristics for specific applications. nih.govnih.gov

The introduction of various substituents through the aldehyde and bromo functionalities can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby changing the absorption and emission spectra. This tunability makes naphthalene derivatives excellent candidates for a range of organic electronic devices. nih.gov Studies on the electronic properties of hydroxyl-substituted naphthalene derivatives have combined experimental measurements with quantum chemical calculations to understand how substituent positioning affects conductivity. researchgate.net

| Property | Significance for Naphthalene Derivatives | Relevant Research Findings |

| Fluorescence | High quantum yield and photostability make them suitable for probes and dyes. nih.gov | Introduction of a naphthalene moiety can improve the photostability of conjugated probe systems. nih.gov |

| Electroactivity | The π-conjugated system allows for use in organic electronic applications. nih.gov | The ability to modulate properties through changes in molecular geometry and substituents is key for material design. researchgate.net |

| Tunability | Substituents can be added to control regioselectivity and functional properties. nih.gov | Naphthalene is a valuable building block for synthesizing materials with tailored optical and electronic properties. nih.gov |

Development of Fluorescent Probes and Dyes

Naphthalene-based fluorescent probes are highly valued for their excellent sensing capabilities, often stemming from their hydrophobicity and photophysical stability. nih.govresearchgate.net The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT), where the fluorescence of a fluorophore is "switched" on or off upon interaction with a specific analyte. nih.gov

This compound serves as an ideal starting point for creating such probes. The aldehyde group can be used to link the naphthalene fluorophore to a specific recognition unit (a receptor for an ion or molecule). The bromine atom can be replaced with other functional groups to modulate the electronic properties of the naphthalene system, thereby fine-tuning its fluorescence response. For example, naphthalimide-derived fluorophores have been successfully used to create reaction-based fluorescent probes for detecting thiophenol. nih.gov The rigid and large π-conjugated system of naphthalene dyes contributes to their high quantum yields and stability. nih.gov

Design Principles for Fluorescent Probes:

Fluorophore: The core structure that emits light (e.g., naphthalene).

Receptor: The part of the molecule that selectively binds to the target analyte.

Linker: Connects the fluorophore and receptor.

Signaling Mechanism: The process by which analyte binding causes a change in fluorescence (e.g., PeT, FRET, ICT). nih.govnih.gov

Design of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a variety of modern electronic devices, including flexible displays and solar cells. nih.gov The performance of these materials is intrinsically linked to their chemical structure, which governs molecular packing and charge transport properties. nih.govucl.ac.uk Naphthalene derivatives are attractive building blocks for organic semiconductors due to their inherent π-conjugation. nih.gov

The design of effective organic semiconductors involves careful control over the frontier molecular orbital energy levels to facilitate charge injection and transport. ucl.ac.uk Starting with this compound, chemists can synthesize larger conjugated systems through cross-coupling reactions at the bromine position. The aldehyde group can be used to introduce electron-withdrawing or electron-donating groups, further tuning the electronic properties of the final molecule. nih.govrsc.org This modular approach allows for the rational design of materials with specific properties, such as high charge carrier mobility, which is essential for efficient devices. researchgate.netescholarship.org

Synthesis of Organic Photosensitizers

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, initiating a photochemical reaction. Aldehydes, including naphthaldehydes, have been identified as effective photoinitiators. beilstein-journals.org Upon irradiation with light, an aldehyde can be excited to a triplet state, which can then act as a potent energy transfer agent. beilstein-journals.org

A classic example is the use of 1-naphthaldehyde (B104281) as a photosensitizer in the cis/trans isomerization of piperylenes. beilstein-journals.org This demonstrates the potential of the naphthaldehyde scaffold in photochemistry. By modifying the 3-bromo-1-naphthaldehyde structure, it is possible to develop novel photosensitizers with tailored absorption spectra and excited-state properties for various applications, including photoredox catalysis and photodynamic therapy.

Ligand Design and Synthesis for Catalysis

The development of new ligands is a cornerstone of modern catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. researchgate.net Naphthalene-based structures are frequently incorporated into ligands for transition metal catalysis. aut.ac.nz

This compound is a valuable precursor for synthesizing a range of ligands. The aldehyde group can be readily converted into imines (via condensation with amines to form Schiff bases) or phosphines, which are common coordinating groups. rsc.org The bromine atom offers a site for coupling reactions to build more complex, multidentate ligand architectures. nih.gov

For example, tetradentate Schiff base ligands have been synthesized from 2-hydroxy-1-naphthaldehyde and subsequently used to form copper and zinc complexes. rsc.org In another study, specialized Pyrinap ligands were developed for the copper-catalyzed enantioselective A³-coupling of alkynes, aldehydes, and amines, highlighting the role of tailored ligands in asymmetric synthesis. nih.gov The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's performance for a specific chemical transformation. nih.govresearchgate.net

| Ligand Type | Synthesis Approach from Naphthaldehyde | Application Example |

| Schiff Base Ligands | Condensation of the aldehyde with primary amines. rsc.org | Formation of Cu(II) and Zn(II) complexes with N₂O₂-coordination. rsc.org |

| Phosphine (B1218219) Ligands | Multi-step synthesis involving reduction of the aldehyde and phosphination. | Used extensively in cross-coupling reactions (e.g., Suzuki, Heck). nih.gov |

| Multidentate Ligands | Combination of condensation and cross-coupling reactions to build complex structures. aut.ac.nz | Enantioselective catalysis, providing chiral environments around the metal center. nih.gov |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms offers a paradigm shift from traditional batch processing, promising enhanced safety, reproducibility, and scalability. While specific flow synthesis protocols for 3-Bromonaphthalene-1-carboxaldehyde are not yet extensively documented, the principles of flow chemistry can be readily applied to its known reactions.

Flow chemistry systems provide superior control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for reactions involving highly reactive intermediates. tandfonline.com For instance, metal-organic exchanges (e.g., lithiation) of the bromo-substituent, which are often conducted at very low temperatures in batch to avoid side reactions, could be performed with greater control and efficiency in a microreactor. This would enable rapid and safe generation of organometallic naphthalene (B1677914) intermediates for subsequent reactions. The synthesis of boronic acids from aryl halides, a related transformation, has already been successfully demonstrated on a multigram scale with reaction times of less than a second using a continuous flow setup.

Furthermore, hazardous reactions such as oxidations or reductions of the aldehyde group can be performed more safely in flow reactors, which minimize the volume of hazardous reagents at any given time. mahendrapublications.com The integration of in-line purification and analysis tools could lead to fully automated, multi-step syntheses starting from this compound, accelerating the discovery and production of novel derivatives for pharmaceuticals and materials science. tandfonline.commahendrapublications.com

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for building molecular complexity with high atom economy and efficiency. rsc.orgumich.edu The aldehyde functionality of this compound makes it an ideal candidate for inclusion in a variety of well-established MCRs.

For example, it could serve as the aldehyde component in:

Hantzsch Dihydropyridine (B1217469) Synthesis: Reacting with a β-ketoester and ammonia (B1221849) to generate dihydropyridine scaffolds, which are prevalent in medicinal chemistry.

Ugi and Passerini Reactions: Participating in isocyanide-based MCRs to rapidly generate peptide-like structures or α-acyloxy carboxamides, respectively. rsc.org

Biginelli Reaction: Condensing with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of biologically active heterocycles. rsc.org

A key advantage of using this compound in MCRs is the retention of the bromine atom in the final product. This bromine atom acts as a synthetic handle for subsequent post-MCR modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This two-stage approach—MCR followed by cross-coupling—would enable the rapid generation of diverse and complex molecular libraries based on the naphthalene core, significantly accelerating drug discovery and materials development programs.

Sustainable and Bio-Inspired Synthetic Strategies

Future research will increasingly focus on developing greener synthetic routes to and from this compound. This involves minimizing waste, reducing reliance on hazardous reagents, and utilizing renewable feedstocks.

One promising avenue is the adoption of biocatalysis. Enzymes such as carboxylic acid reductases (CARs) have been successfully used to convert carboxylic acids to their corresponding aldehydes. mdpi.com It is conceivable that engineered CARs could be developed to produce halogenated naphthalene aldehydes from their corresponding carboxylic acids under mild, aqueous conditions. Moreover, engineered microbial strains, such as Escherichia coli, have been developed as platforms for the synthesis of aromatic aldehydes from glucose, preventing the typical endogenous reduction of the aldehyde to an alcohol. mdpi.comnih.gov Adapting these whole-cell biocatalytic systems could provide a sustainable route to compounds like this compound. nih.govnih.gov

On a broader scale, strategies for producing aromatic aldehydes from lignocellulosic biomass are emerging. rsc.org These methods involve the catalytic fractionation of native lignin (B12514952) into alkene-functionalized monomers, which are then cleaved, for example through ozonolysis, to yield aromatic aldehydes like vanillin. rsc.org While currently focused on simpler aromatics, future advancements could adapt this "biomass-to-chemical" pipeline for more complex, functionalized naphthalenic structures.

Advanced Materials Applications and Functional Device Development

The rigid, planar structure of the naphthalene ring makes it an excellent scaffold for advanced functional materials. Derivatives of this compound are poised to make significant contributions, particularly in the fields of fluorescent sensors and organic electronics.

Fluorescent Sensors: The aldehyde group is a common starting point for synthesizing Schiff base derivatives, which are widely employed in fluorescent chemosensors. tandfonline.comrsc.org By reacting this compound with various amines, a wide array of sensors can be developed. Naphthalene-based fluorophores are known to be effective in detecting metal ions such as Al³⁺, Zn²⁺, and Hg²⁺, often through a "turn-on" fluorescence mechanism upon binding. tandfonline.commahendrapublications.comrsc.orgacs.org The substitution pattern on the naphthalene ring significantly influences the photophysical properties, and the 3-bromo substituent offers a site for further tuning or immobilization. researchgate.net Probes based on naphthalene dialdehydes have also been developed for detecting crucial biomolecules like glutathione. nih.gov